Acidity (pKa) of Barbituric Acid vs. 2-Thiobarbituric Acid
Barbituric acid (BA) is a significantly weaker acid than its thio-analog, 2-thiobarbituric acid (TBA). This difference is critical for applications where pH-dependent solubility, metal ion chelation, or protonation state dictates reactivity. The replacement of the C2 carbonyl oxygen with sulfur lowers the pKa by approximately 1.75 units, resulting in TBA being about 56 times more acidic than BA under standard conditions [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.01 (at 25°C) |
| Comparator Or Baseline | 2-Thiobarbituric acid (TBA), pKa = 2.25 |
| Quantified Difference | ΔpKa = 1.76 units (approximately 56-fold difference in Ka) |
| Conditions | Aqueous solution at 25°C |
Why This Matters
The 56-fold difference in acidity directly impacts buffering capacity, metal salt formation, and chromatographic retention behavior, dictating which compound is appropriate for a given aqueous-based application.
- [1] Lutoshkin, M. A., & Golovnev, N. N. (2016). Acid-base properties and keto-enol equilibrium of a 5-substituted derivative of 1,3-diethyl-2-thiobarbituric acid. Heterocyclic Communications, 22(2), 95–99. View Source
